molecular formula C18H17F6N3O B396045 N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(2-METHYLPHENYL)HYDRAZINO]-2-PROPANYL}-2-METHYLBENZAMIDE

N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(2-METHYLPHENYL)HYDRAZINO]-2-PROPANYL}-2-METHYLBENZAMIDE

Cat. No.: B396045
M. Wt: 405.3g/mol
InChI Key: RSACXKZXHSFNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(2-METHYLPHENYL)HYDRAZINO]-2-PROPANYL}-2-METHYLBENZAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl, hydrazino, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(2-METHYLPHENYL)HYDRAZINO]-2-PROPANYL}-2-METHYLBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hydrazino intermediate: This step involves the reaction of 2-methylphenylhydrazine with a trifluoromethyl-containing reagent under controlled conditions.

    Coupling with benzamide: The hydrazino intermediate is then coupled with a benzamide derivative in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(2-METHYLPHENYL)HYDRAZINO]-2-PROPANYL}-2-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(2-METHYLPHENYL)HYDRAZINO]-2-PROPANYL}-2-METHYLBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of advanced materials, such as polymers with specific functionalities.

    Biological Studies: The compound can be used as a probe or marker in various biological assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(2-METHYLPHENYL)HYDRAZINO]-2-PROPANYL}-2-METHYLBENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl and hydrazino groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N,N-dimethylacetamide
  • 1,1,1-Trifluoro-N’-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]methanesulfonimidamide
  • Methanamine, 1,1,1-trifluoro-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]

Uniqueness

Compared to similar compounds, N-{1,1,1,3,3,3-HEXAFLUORO-2-[2-(2-METHYLPHENYL)HYDRAZINO]-2-PROPANYL}-2-METHYLBENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both trifluoromethyl and hydrazino groups, along with the benzamide core, makes it particularly versatile in various chemical and biological contexts.

Properties

Molecular Formula

C18H17F6N3O

Molecular Weight

405.3g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[2-(2-methylphenyl)hydrazinyl]propan-2-yl]-2-methylbenzamide

InChI

InChI=1S/C18H17F6N3O/c1-11-7-3-5-9-13(11)15(28)25-16(17(19,20)21,18(22,23)24)27-26-14-10-6-4-8-12(14)2/h3-10,26-27H,1-2H3,(H,25,28)

InChI Key

RSACXKZXHSFNQT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NNC2=CC=CC=C2C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NNC2=CC=CC=C2C

Origin of Product

United States

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